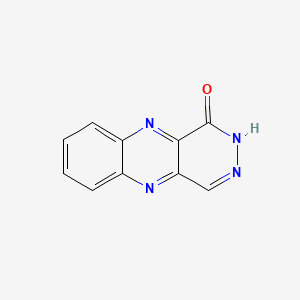

Pyridazino(4,5-b)quinoxalin-1(2H)-one

Description

Properties

IUPAC Name |

3H-pyridazino[4,5-b]quinoxalin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4O/c15-10-9-8(5-11-14-10)12-6-3-1-2-4-7(6)13-9/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZWTYRHGCSMCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=NNC(=O)C3=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210834 | |

| Record name | Pyridazino(4,5-b)quinoxalin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61857-87-2 | |

| Record name | Pyridazino(4,5-b)quinoxalin-1(2H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061857872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridazino(4,5-b)quinoxalin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridazino(4,5-b)quinoxalin-1(2H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of a quinoxaline derivative with a hydrazine derivative, followed by cyclization to form the pyridazine ring. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of Pyridazino(4,5-b)quinoxalin-1(2H)-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Pyridazino(4,5-b)quinoxalin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of Pyridazino(4,5-b)quinoxalin-1(2H)-one, which can exhibit different biological activities.

Scientific Research Applications

Medicinal Chemistry

Anti-Cancer Properties

Pyridazino(4,5-b)quinoxalin-1(2H)-one has shown promise as a potential anti-cancer agent. Research indicates that it can inhibit specific enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. Molecular docking studies suggest that this compound can effectively bind to the active sites of these enzymes, disrupting their normal function.

Antiviral Activity

Recent studies have highlighted the compound's effectiveness against viral pathogens, particularly SARS-CoV-2. Derivatives of pyridazino(4,5-b)quinoxalin-1(2H)-one have been synthesized and evaluated for their ability to inhibit the main protease of the virus. Molecular dynamics simulations and docking studies indicate that certain derivatives exhibit favorable binding affinities, suggesting their potential as antiviral agents .

Anti-inflammatory and Antimicrobial Properties

The compound is also being explored for its anti-inflammatory and antimicrobial effects. Preclinical studies have demonstrated its ability to modulate inflammatory pathways and inhibit microbial growth, positioning it as a candidate for treating various infectious diseases.

Biological Research

Biochemical Probes

Pyridazino(4,5-b)quinoxalin-1(2H)-one serves as a biochemical probe in research aimed at understanding biological macromolecule interactions. Its unique structure allows for versatile modifications that can enhance its binding properties to target proteins and enzymes involved in critical biological processes.

Targeting Proteins in Disease Mechanisms

The compound's mechanism of action involves targeting specific proteins associated with diseases such as cancer and viral infections. For example, it has been shown to interact with protein tyrosine phosphatase 1B (PTP1B), which is implicated in metabolic disorders and cancer progression . This interaction highlights its potential utility in developing therapies for diseases where PTP1B plays a crucial role.

Material Science

Synthesis of New Materials

In addition to its biological applications, pyridazino(4,5-b)quinoxalin-1(2H)-one is utilized in developing new materials. Its chemical structure enables it to act as a precursor for synthesizing dyes and pigments, expanding its utility beyond medicinal chemistry into industrial applications.

Case Study 1: Antiviral Efficacy Against COVID-19

A study focused on synthesizing pyridazino(4,5-b)quinoxalin-1(2H)-one derivatives revealed their potential as inhibitors of SARS-CoV-2 main protease. The derivatives were evaluated using Lipinski's rule of five for bioavailability and demonstrated promising results in molecular docking analyses, indicating effective binding to the protease active site .

Case Study 2: Anti-Cancer Activity

Preclinical trials assessing the anti-cancer efficacy of pyridazino(4,5-b)quinoxalin-1(2H)-one derivatives showed significant inhibition of tumor growth in various cancer cell lines. The results indicated that these compounds could induce apoptosis through specific enzymatic pathways involved in cell cycle regulation.

Mechanism of Action

The mechanism of action of Pyridazino(4,5-b)quinoxalin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. Molecular docking studies have shown that Pyridazino(4,5-b)quinoxalin-1(2H)-one can bind to the active sites of these enzymes, disrupting their normal function and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazino[4,5-b]indole Derivatives

Core Structure : Fused pyridazine-indole system.

Applications :

- Anticancer Activity: Pyridazino[4,5-b]indol-4-ones exhibit cytotoxicity against cancer cell lines (e.g., Huh-7, Caco2) via DNA binding and kinase inhibition (DYRK1A, IC₅₀ = 0.89 µM for compound 10) .

- Antimicrobial Properties : Derivatives with alkylsulfonyl groups show activity against E. coli and S. aureus .

- Neuroprotection: SSR180575, a carboline analog, targets TSPO receptors with nanomolar affinity .

Structural Distinction: The indole moiety enhances planar aromaticity, facilitating π-π stacking in DNA interactions, unlike the quinoxaline core .

Pyridazino[4,5-b]quinoline Derivatives

Core Structure: Pyridazine fused with quinoline. Applications:

Key Difference: The quinoline ring introduces a basic nitrogen, altering electronic properties and receptor selectivity compared to quinoxaline derivatives .

Thiadiazine- and Thiadiazole-Hybridized Quinoxalines

Core Structure: Quinoxaline fused with thiadiazine/thiadiazole. Applications:

- Antiviral Activity : Phenyl- and nitrophenyl-substituted derivatives inhibit SARS-CoV-2 3CLpro. MD simulations reveal nitrophenyl variants form more stable protein-ligand complexes (−7.6 kcal mol⁻¹ vs. phenyl’s −7.2 kcal mol⁻¹) .

Structural Advantage : Thiadiazine’s sulfur atom enhances hydrophobic interactions with protease active sites .

Data Tables

Table 1: Comparative Analysis of Key Compounds

Research Findings and Pharmacological Insights

- Substituent Impact: Nitrophenyl groups in pyridazinoquinoxalines enhance protease inhibition via stronger hydrogen bonding and hydrophobic interactions . In contrast, aryl groups in pyridazinoindoles improve kinase selectivity .

- Synthetic Routes: Pyridazinoquinoxalines are synthesized via thiocarbohydrazide condensation, while indole derivatives require hydrazine-mediated cyclization .

- Pharmacokinetics: Quinoxaline derivatives comply with Lipinski’s rules, whereas larger indole-based compounds (e.g., ZFD-10) may face bioavailability challenges .

Q & A

Q. What are the established synthetic routes for Pyridazino(4,5-b)quinoxalin-1(2H)-one, and how are intermediates characterized?

The compound is synthesized via condensation reactions involving quinoxaline precursors. For example, 2-(ethoxycarbonyl)-3-formylquinoxaline 1,4-dioxide reacts with thiocarbohydrazide under reflux to form derivatives with thiadiazine/thiadiazole fragments . Structural validation typically employs NMR, IR, and X-ray crystallography. Early studies used 6,7-dimethylquinoxaline-2,3-dicarboxylic acid derivatives as intermediates, with regioselectivity confirmed via spectroscopic methods .

Q. How is the structural isomerism of Pyridazino(4,5-b)quinoxaline derivatives resolved experimentally?

Structural ambiguity between pyridazinoquinoxalines and benzopteridine isomers is addressed using X-ray diffraction and comparative UV/Vis spectroscopy. For instance, Konyukhov et al. (1972) differentiated isomers by analyzing electronic transitions and bond-length patterns in crystallized derivatives . NMR coupling constants further distinguish ring-fusion patterns .

Q. What in vitro assays are used for preliminary biological screening of this compound class?

Initial screening focuses on enzyme inhibition (e.g., SARS-CoV-2 3CLpro protease ) or cytotoxicity assays (e.g., MTT tests against cancer cell lines like MCF-7 ). Lipinski’s Rule of Five is applied to predict bioavailability, with molecular weight <500 Da and logP <5 as key criteria .

Advanced Research Questions

Q. How do molecular docking and dynamics simulations elucidate interactions between Pyridazino(4,5-b)quinoxalin-1(2H)-one and viral proteases?

Computational studies reveal binding affinities and stability. For SARS-CoV-2 3CLpro, phenyl- and nitrophenyl-substituted derivatives exhibit low binding energies (-8.2 to -9.4 kcal/mol) via hydrogen bonding with catalytic dyad His41/Cys145. MD simulations (100 ns) confirm stable complexes with RMSD <2 Å . Similar approaches identify PI3K/AKT inhibition in anticancer studies .

Q. What structural modifications enhance anticancer activity in Pyridazino(4,5-b)quinoxaline derivatives?

Alkylsulfonyl or nitro groups at C5/C7 positions improve cytotoxicity. For example, 7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl derivatives show IC50 values of 1.2–3.8 µM against leukemia cells. X-ray crystallography confirms planar tricyclic cores intercalate DNA, while alkyl chains enhance membrane permeability .

Q. How are Smiles rearrangements exploited in synthesizing fused heterocycles from this scaffold?

Reacting 4,5-dichloropyridazin-3-ones with 2-(1H-indol-2-yl)phenol induces Smiles rearrangement, forming pyridazino[4,5-b][1,4]benzoxazepin-4(3H)-ones. Regioselectivity is controlled by electron-withdrawing groups on the pyridazinone ring, favoring nucleophilic attack at C4 .

Q. What contradictions exist in reported synthetic yields, and how are they mitigated?

Early methods (1970s) achieved <55% yields due to side reactions during cyclocondensation. Optimized protocols using NaH in DMF at 80°C improve yields to 84% by minimizing decomposition . Microwave-assisted synthesis further reduces reaction times from hours to minutes .

Methodological Guidance

Q. Which computational tools are recommended for predicting pharmacokinetic properties?

Use SwissADME or Schrödinger’s QikProp for logP, solubility, and BBB penetration. For binding studies, AutoDock Vina or Glide (Schrödinger Suite) are validated for docking accuracy. DFT calculations (B3LYP/6-31G*) optimize geometries prior to MD simulations in GROMACS .

Q. How are Hirshfeld surfaces used to analyze supramolecular interactions in crystallized derivatives?

Crystal structures (e.g., CCDC entries) are analyzed using CrystalExplorer. Hirshfeld surfaces quantify intermolecular contacts (e.g., H···O/N interactions >60%), guiding co-crystal design for solubility enhancement .

Q. What strategies improve aqueous solubility of hydrophobic derivatives?

Amorphous solid dispersions with PVP/VA 64 or HPMCAS increase solubility 10–20-fold. For example, spray-dried dispersions of 7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl derivatives achieve 85% dissolution in 60 min (vs. 12% for crystalline form) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.